molecular formula C13H14FN3 B7464347 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No. B7464347
M. Wt: 231.27 g/mol
InChI Key: TZCCGLAAJCPMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is not yet fully understood. However, it is believed to interact with the GABA-A receptor in the brain, which is responsible for regulating anxiety and other neurological functions. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression in animal models, and to have antifungal and antibacterial properties. It has also been found to have a low toxicity profile, making it a potential candidate for further drug development.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. One potential direction is to further investigate its mechanism of action and how it interacts with the GABA-A receptor. Another direction is to explore its potential use in the development of new drugs for the treatment of neurological disorders and infections. Additionally, researchers could investigate new synthesis methods to improve the yield and purity of the compound, making it more widely available for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized and modified to improve the yield and purity of the compound. It has been found to have antibacterial, antifungal, and antiviral properties, and potential use in the treatment of neurological disorders. Its mechanism of action is not yet fully understood, and further research is needed to explore its potential applications and limitations.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole-3-amine in the presence of a catalyst. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield the final compound. This synthesis method has been optimized and modified to improve the yield and purity of the compound.

Scientific Research Applications

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurological disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-11-7-5-10(6-8-11)13-16-15-12-4-2-1-3-9-17(12)13/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCCGLAAJCPMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.